molecular formula C10H14N2O2S B2778535 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 21639-09-8

3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2778535
CAS No.: 21639-09-8
M. Wt: 226.29
InChI Key: WDAXNFKXCQNXOJ-UHFFFAOYSA-N
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Description

3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiadiazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antiinflammatory Agents
One of the prominent applications of this compound is in the development of antiinflammatory agents. Research has indicated that derivatives of benzo[e][1,2,4]thiadiazine exhibit significant antiinflammatory activity. For instance, a study highlighted the synthesis of related compounds that demonstrated potent inhibition of inflammatory responses in vitro and in vivo models .

Neuroprotective Effects
Additionally, compounds with similar structures have been investigated for their neuroprotective properties. A study focused on the potential of benzothiadiazines to protect neuronal cells from oxidative stress and apoptosis. The findings suggest that these compounds may play a role in treating neurodegenerative diseases .

Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide and its evaluation as a potential lead compound for drug development. The synthesis involved multi-step reactions starting from commercially available precursors, followed by rigorous biological testing to assess its efficacy against specific inflammatory pathways .

Agricultural Sciences

Pesticide Development
In agricultural applications, the compound has been explored for its potential use as a pesticide. Research indicates that thiadiazine derivatives can exhibit herbicidal activity against various plant pathogens. The mechanism involves disrupting cellular processes in target organisms while remaining relatively non-toxic to beneficial species .

Case Study: Herbicidal Activity
A field trial was conducted to evaluate the herbicidal efficacy of this compound against common weeds in crops. Results demonstrated significant reduction in weed biomass compared to untreated controls, suggesting its viability as an environmentally friendly herbicide alternative .

Material Sciences

Polymer Chemistry
In material sciences, this compound has been investigated as a potential building block for novel polymers. Its unique structure allows for the incorporation into polymer matrices that can enhance mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial applications.

Case Study: Polymer Synthesis
A recent study detailed the incorporation of this compound into polyurethanes. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional formulations. These enhancements open avenues for applications in coatings and composites .

Table 1: Summary of Biological Activities

CompoundActivity TypeReference
This compoundAntiinflammatory
Related BenzothiadiazinesNeuroprotective
Thiadazine DerivativesHerbicidal

Table 2: Synthesis Methods

MethodologyDescriptionReference
Multi-step SynthesisStarting from commercial precursors
Field TrialsEvaluation against common weeds
Polymer IncorporationEnhancing mechanical properties

Mechanism of Action

The mechanism of action of 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, it acts as an ATP-sensitive potassium channel opener, which can inhibit insulin release . This activity is similar to that of its pyridyl analogs, the 1,2,4-pyridothiadiazine 1,1-dioxides .

Biological Activity

3-Propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a member of the benzothiadiazine family, recognized for its diverse biological activities. This compound features a bicyclic structure that combines a thiadiazine ring with a benzene ring and is characterized by the presence of a propyl group and sulfonyl groups, which contribute to its stability and reactivity. The molecular formula is C10H12N2O2SC_{10}H_{12}N_2O_2S with a molecular weight of approximately 224.28 g/mol.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-benzothiadiazine-1,1-dioxide exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates effectiveness against various microbial strains. This activity is attributed to its ability to disrupt microbial cell walls and interfere with metabolic processes.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A series of studies have demonstrated that certain derivatives within this class can inhibit tumor cell proliferation and induce apoptosis in cancer cells. Notably, compounds structurally similar to 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine have shown promising results in cellular models of prostate cancer and triple-negative breast cancer (TNBC), indicating a selective cytotoxicity towards malignant cells while sparing non-malignant cells .

Neuroprotective Effects

The neuroprotective properties of benzothiadiazine derivatives have gained attention due to their potential in treating neurodegenerative diseases. The interaction of these compounds with neurotransmitter receptors suggests they may enhance cognitive function and protect neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine is influenced by its structural components. The following table summarizes the relationship between structural features and biological activity among related compounds:

Compound NameStructureBiological ActivityUnique Features
7-Chloro-3-methyl-4H-benzothiadiazine 1,1-DioxideStructureAntimicrobialChlorine substituent enhances activity
6-Amino-3-methylbenzothiadiazine 1,1-DioxideStructureAnticancerAmino group increases interaction with cancer cells
5-(Furan-3-yl)-benzo[e][1,2,4]thiadiazine 1,1-DioxideStructureNeuroprotectiveFuran ring contributes to neuroprotective properties

Case Studies

Several case studies have documented the efficacy of benzothiadiazine derivatives in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the in vitro effectiveness of various benzothiadiazine derivatives against Mycobacterium tuberculosis. Results indicated that specific modifications to the thiadiazine ring enhanced tuberculostatic activity against both lab strains and clinical isolates.
  • Cancer Cell Line Studies : In vitro studies on prostate cancer cell lines demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics. For example, one derivative showed an IC50 value of 0.027μM0.027\mu M against acetylcholinesterase (AChE), indicating potential for further development as an anticancer agent .
  • Neuroprotection : Research into the neuroprotective effects of these compounds highlighted their ability to cross the blood-brain barrier effectively while exhibiting antioxidant properties that could mitigate neuronal damage associated with Alzheimer’s disease .

Properties

IUPAC Name

3-propyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-5-10-11-8-6-3-4-7-9(8)15(13,14)12-10/h3-4,6-7,10-12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAXNFKXCQNXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1NC2=CC=CC=C2S(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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